2-Cyclohexen-1-one, 4-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 4-methylene- is an organic compound with the molecular formula C8H10O. It is a derivative of cyclohexenone, characterized by the presence of a methylene group at the 4-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
From Cyclohexanone: One common method involves the α-bromination of cyclohexanone followed by treatment with a base to form the desired product.
From Cyclohexene: Another method includes the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts.
Industrial Production Methods: Industrial production often utilizes catalytic processes due to their efficiency and scalability. The catalytic oxidation of cyclohexene is a preferred method in industrial settings .
Types of Reactions:
Oxidation: 2-Cyclohexen-1-one, 4-methylene- can undergo oxidation reactions, forming various oxidized products.
Reduction: It can be reduced to form cyclohexanone derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the methylene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of cyclohexenone.
Reduction: Cyclohexanone derivatives.
Substitution: Substituted cyclohexenone products.
Scientific Research Applications
2-Cyclohexen-1-one, 4-methylene- has diverse applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 4-methylene- involves its reactivity as an electrophile. It can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is facilitated by the presence of the methylene group, which enhances the compound’s electrophilic nature .
Comparison with Similar Compounds
2-Cyclohexen-1-one: A closely related compound with similar reactivity but lacking the methylene group.
4-Isopropyl-2-cyclohexen-1-one: Another derivative with an isopropyl group at the 4-position, offering different steric and electronic properties.
3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one: A compound with additional methyl groups, affecting its reactivity and applications.
Uniqueness: 2-Cyclohexen-1-one, 4-methylene- is unique due to the presence of the methylene group at the 4-position, which significantly influences its chemical behavior and reactivity compared to other cyclohexenone derivatives .
Properties
IUPAC Name |
4-methylidenecyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2,4H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXCSLFSPLVQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450312 |
Source
|
Record name | 2-Cyclohexen-1-one, 4-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66629-58-1 |
Source
|
Record name | 2-Cyclohexen-1-one, 4-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.